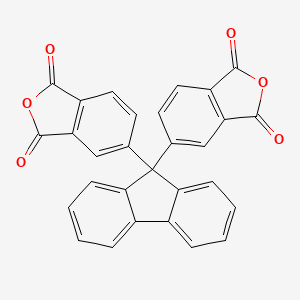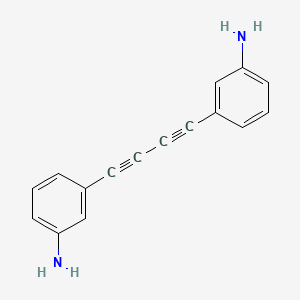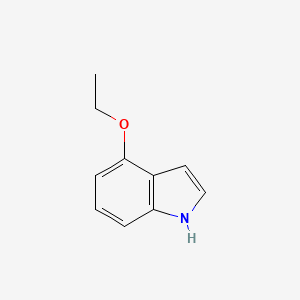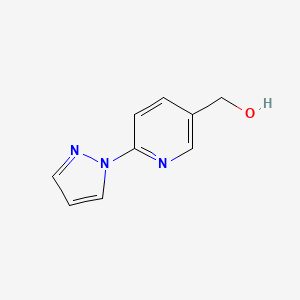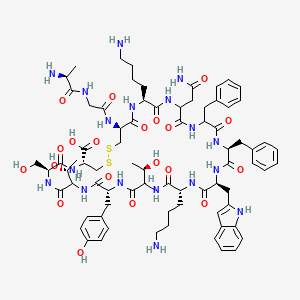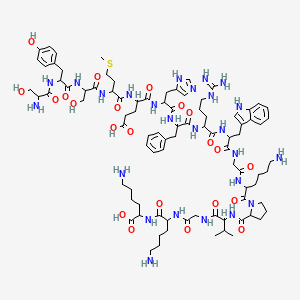![molecular formula C10H10N2O2 B1591121 Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 127717-19-5](/img/structure/B1591121.png)
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 127717-19-5 . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound. For a detailed structural analysis, computational chemistry software can be used to visualize the structure based on this InChI code.Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Antitubercular Agents
“Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate” derivatives have been studied for their potential as antitubercular agents. The structural versatility of the pyrazolo[1,5-a]pyridine scaffold allows for the synthesis of a combinatorial library of new molecular entities (NCEs) targeting Mycobacterium tuberculosis. These compounds have shown promising activity in vitro against the H37Rv strain of M. tuberculosis, indicating their potential as lead candidates in the development of new antitubercular drugs .
Fluorescent Probes for Bioimaging
The compound’s derivatives have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They can serve as fluorescent probes for studying the dynamics of intracellular processes and bioimaging applications. The electron-donating groups at specific positions on the fused ring improve both absorption and emission behaviors, making these derivatives suitable for designing solid-state emitters with good emission intensities .
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been reported to exhibit moderate anticancer activity against various cancer cell lines. The ability to modify the structure at multiple positions allows for the optimization of biological activity, leading to the development of compounds with potential therapeutic applications in cancer treatment .
Enzyme Inhibition
The scaffold of pyrazolo[1,5-a]pyridine has been utilized to create inhibitors for specific enzymes. For instance, derivatives have been reported for 5-lipoxygenase inhibition activities, which play a role in the inflammatory process. Such inhibitors can be valuable in the study of inflammation and the development of anti-inflammatory drugs .
Antiviral Agents
Research has indicated that certain pyrazolo[1,5-a]pyridine derivatives possess antiviral properties. The structural modifications allow these compounds to interact with viral proteins, potentially inhibiting viral replication. This opens up avenues for the development of new antiviral drugs based on this scaffold .
Nervous and Immune System Diseases
Compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated for their applications in treating diseases of the nervous and immune systems. Their ability to modulate biological pathways relevant to these systems suggests their use in developing treatments for related disorders .
Antidiabetic Agents
The biological activity of pyrazolo[1,5-a]pyridine derivatives also extends to antidiabetic applications. By influencing pathways associated with glucose metabolism, these compounds could contribute to the management of diabetes and the development of new antidiabetic medications .
Chemosensors
The inherent properties of pyrazolo[1,5-a]pyridine derivatives make them suitable for use as chemosensors. Their potential chelating ability due to the presence of heteroatoms allows them to interact with various ions, making them useful in the detection and quantification of specific chemicals in biological and environmental samples .
Safety and Hazards
The compound has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXFZZDNUCSIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562504 | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
127717-19-5 | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127717-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





